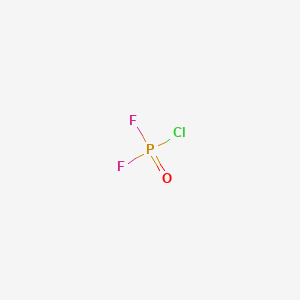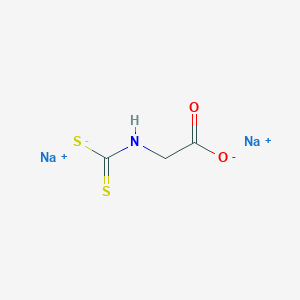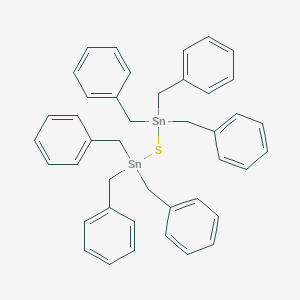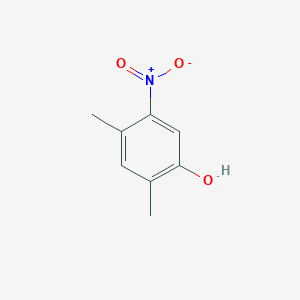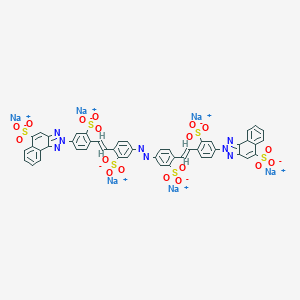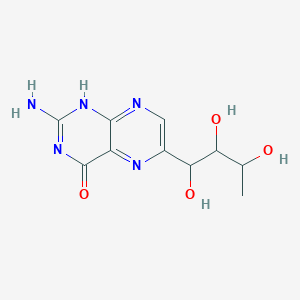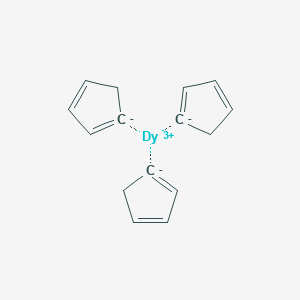
Cyclopenta-1,3-diene;dysprosium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;dysprosium(3+) is a chemical compound that has been of great interest to the scientific community due to its unique properties and potential applications. This compound is a rare earth metal complex that has been synthesized using various methods. In
作用机制
The mechanism of action of Cyclopenta-1,3-diene;dysprosium(3+) as a catalyst is not fully understood. However, studies have suggested that the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base to form a coordinate bond. This interaction between the catalyst and the reactant results in the formation of the desired product.
生化和生理效应
There is limited research on the biochemical and physiological effects of Cyclopenta-1,3-diene;dysprosium(3+) on living organisms. However, studies have shown that the compound is toxic to aquatic organisms such as fish and daphnia. Therefore, it is important to handle this compound with caution in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using Cyclopenta-1,3-diene;dysprosium(3+) as a catalyst in laboratory experiments is its high efficiency. The compound has been shown to catalyze various organic reactions with high yields and selectivity. However, one of the limitations of using this compound is its toxicity. Therefore, it is important to handle the compound with caution and to dispose of it properly after use.
未来方向
There are several future directions for research on Cyclopenta-1,3-diene;dysprosium(3+). One of the most promising directions is the development of new catalytic applications for the compound. Studies have shown that Cyclopenta-1,3-diene;dysprosium(3+) has the potential to catalyze various organic reactions that are currently difficult to achieve using other catalysts. Therefore, further research in this area could lead to the development of new and more efficient catalytic systems.
Another future direction for research is the study of the toxicity of Cyclopenta-1,3-diene;dysprosium(3+) on living organisms. More research is needed to understand the biochemical and physiological effects of this compound on different organisms and to develop safe handling and disposal procedures for laboratory experiments.
Conclusion:
In conclusion, Cyclopenta-1,3-diene;dysprosium(3+) is a unique chemical compound that has potential applications in various scientific fields. The compound can be synthesized using various methods and has been shown to act as an efficient catalyst for various organic reactions. However, the toxicity of the compound is a concern, and further research is needed to understand its effects on living organisms. Overall, research on Cyclopenta-1,3-diene;dysprosium(3+) has the potential to lead to the development of new and more efficient catalytic systems and to improve our understanding of the toxicity of rare earth metal complexes.
合成方法
Cyclopenta-1,3-diene;dysprosium(3+) can be synthesized using various methods. One of the most commonly used methods involves the reaction of dysprosium(III) chloride hexahydrate with cyclopentadiene in the presence of a reducing agent such as sodium metal. The reaction results in the formation of Cyclopenta-1,3-diene;dysprosium(3+) as a dark red crystalline powder.
科学研究应用
Cyclopenta-1,3-diene;dysprosium(3+) has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of catalysis. Studies have shown that Cyclopenta-1,3-diene;dysprosium(3+) can act as an efficient catalyst for various organic reactions such as the Diels-Alder reaction and the Michael addition reaction.
属性
CAS 编号 |
12088-04-9 |
|---|---|
产品名称 |
Cyclopenta-1,3-diene;dysprosium(3+) |
分子式 |
C15H15Dy |
分子量 |
357.78 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;dysprosium(3+) |
InChI |
InChI=1S/3C5H5.Dy/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI 键 |
FUCPQYSGOWJDIM-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Dy+3] |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Dy+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



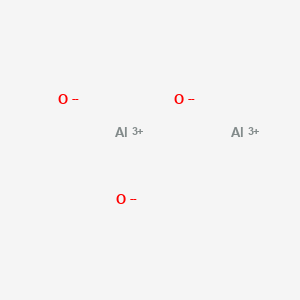
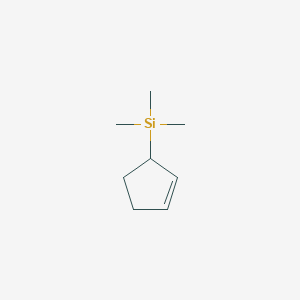
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
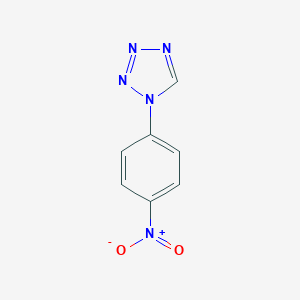
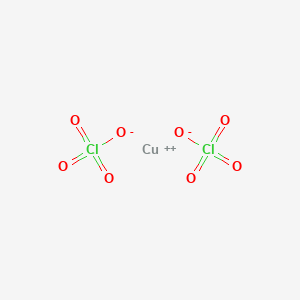
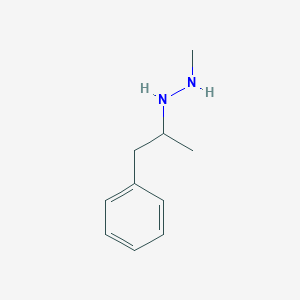
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
